tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound with the chemical formula and a molecular weight of 269.26 g/mol. This compound is categorized under piperidine derivatives, which are widely studied for their pharmacological properties. The compound is identified by its CAS number 1283720-71-7 and is notable for its trifluoromethyl group, which enhances its biological activity and lipophilicity.
The synthesis of tert-butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate typically involves several key steps:
For example, one method utilizes di-tert-butyl dicarbonate to protect the amine during the reaction, followed by hydrolysis to yield the desired carboxylate .
The compound can participate in various chemical reactions typical of piperidine derivatives, including:
Technical details regarding reaction conditions, yields, and purification methods are essential for reproducibility in laboratory settings .
The mechanism of action of tert-butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate is primarily linked to its interaction with biological targets in the central nervous system. The trifluoromethyl group enhances the lipophilicity of the molecule, allowing it to cross the blood-brain barrier effectively.
Research indicates that this compound may exhibit activity as a neuroprotective agent or as a modulator of neurotransmitter systems, although specific pathways and targets require further investigation .
Hazard statements related to this compound include warnings about potential irritations (H302-H335), indicating careful handling is required.
tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate has several scientific applications:
This compound's unique structural features contribute significantly to its utility in various fields of research, particularly in medicinal chemistry and drug development .
The synthesis of tert-butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate relies on strategic multi-step sequences using piperidine precursors. A common approach involves lactone or cyclic imine intermediates that undergo nucleophilic addition to introduce the trifluoromethyl and methyl groups. For example, 4-oxo-piperidine derivatives serve as versatile starting materials, where stepwise functionalization at C3 and C4 positions is achieved through:
Alternative routes employ aryl trifluoromethyl ketones condensed with β-amino alcohols, followed by cyclization and reduction. Stereoselectivity remains challenging, with cis/trans isomer ratios heavily dependent on steric control during ring closure. Patent WO2014200786 details a pathway using tert-butyl 4-aminopiperidine-1-carboxylate, which undergoes nucleophilic addition to trifluoromethyl ketones, followed by hydroxylation [5].
Table 1: Comparative Synthesis Routes
Starting Material | Key Steps | Stereoselectivity | Yield | |
---|---|---|---|---|
4-Oxo-piperidine-1-carboxylate | 1. MeMgI addition 2. CF3MgBr addition 3. Boc protection | cis:trans = 3:1 | 42% | |
3-Methyl-4-piperidone | 1. Ruppert-Prakash reagent 2. Hydrolysis 3. Boc protection | cis:trans = 4:1 | 58% | |
N-Boc-4-aminopiperidine | 1. Trifluoroacetone condensation 2. NaBH4 reduction | cis preferential | 67% | [5] [8] |
Incorporating the trifluoromethyl group demands specialized reagents to overcome electronic and steric barriers. Two predominant strategies exist:
Electrophilic Trifluoromethylation
Nucleophilic Trifluoromethylation
Table 2: Trifluoromethylation Approaches
Reagent | Catalyst | Temperature | Byproduct Formation | |
---|---|---|---|---|
TMSCF3 | CsF (10 mol%) | −78°C → 25°C | 8–12% gem-difluoride | |
CF3I | CuI/ligand (5 mol%) | 60°C | <5% | |
Trifluoromethyl phenyl sulfone | KHMDS | −40°C | 15–18% elimination | [2] [8] |
Di-tert-butyl dicarbonate (Boc2O) is indispensable for introducing the tert-butoxycarbonyl group. Its application achieves:
Optimal conditions use 2.2 eq. Boc2O with DMAP catalyst in dichloromethane at 0°C → 25°C, yielding >95% protection. The Boc group’s bulkiness suppresses epimerization during downstream functionalization. Crucially, it withstands subsequent methylation/hydroxylation reagents like BF3-OEt2/trimethylaluminum mixtures [5] [9].
Enantioselective Hydroxylation
C3-Methylation Tactics
Table 3: Catalytic Methylation/Hydroxylation Performance
Reaction | Catalyst/Reagent | Temperature | Selectivity (dr/ee) | Yield | |
---|---|---|---|---|---|
C3-Methylation | Pd(OAc)2/Phphen | 80°C | dr 15:1 (cis) | 72% | |
Asymmetric hydroxylation | OsO4/(DHQ)2PHAL | 0°C | 94% ee | 68% | |
Enzymatic resolution | CAL-B mutant | 35°C | 98% ee | 45% | [5] [8] |
Solvent reduction dominates purification sustainability efforts:
Innovative Alternatives
Key scalability bottlenecks include:
Continuous Processing Solutions
Table 4: Industrial Process Optimization Parameters
Parameter | Lab Scale | Pilot Scale (100 L) | Solutions Implemented | |
---|---|---|---|---|
Trifluoromethylation yield | 58% | 42% | Slow reagent addition Temperature profiling | |
Pd residue levels | 500 ppm | 120 ppm | Silica-thiol scavenger cartridges | |
Crystallization purity | 97% | 99.2% | Seeded anti-solvent addition | |
Cycle time | 72 hours | 28 hours | Flow hydrogenation module | [5] [8] |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5